![molecular formula C17H16N2O5 B4089226 methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate](/img/structure/B4089226.png)
methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate
Overview
Description
Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.
Scientific Research Applications
Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has been studied for its potential therapeutic applications in the field of neuroscience, particularly in the treatment of depression, anxiety, and addiction. methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to increase the release of dopamine and norepinephrine in the brain, which may be beneficial in treating these conditions.
Mechanism of Action
Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and hyperactivity. These effects are similar to those produced by other stimulants and are thought to be related to the increased release of dopamine and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
Methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate is also highly addictive and has been associated with a range of negative side effects, including psychosis and cardiovascular problems. These limitations must be taken into account when designing experiments involving methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate.
Future Directions
Future research on methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Further studies are needed to better understand the mechanism of action of methyl N-(1,3-benzodioxol-5-ylcarbonyl)-N-2-pyridinyl-beta-alaninate and its effects on the brain and behavior. Additionally, research should be conducted to develop safer and more effective treatments for these conditions.
properties
IUPAC Name |
methyl 3-[1,3-benzodioxole-5-carbonyl(pyridin-2-yl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-16(20)7-9-19(15-4-2-3-8-18-15)17(21)12-5-6-13-14(10-12)24-11-23-13/h2-6,8,10H,7,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLQGIFIVOBSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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